1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound with a highly intricate chemical structure that merges multiple functional groups, contributing to its unique properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their broad spectrum of activities .
Mode of Action
The biological activities of similar compounds are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Similar compounds with a trifluoromethyl group are known to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds are known to have a wide range of biological activities, including protection of crops from pests in the agrochemical industry and various therapeutic effects in the pharmaceutical industry .
Action Environment
The physicochemical properties of similar compounds suggest that they may be influenced by factors such as ph, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves multi-step reactions combining cyclopropyl, trifluoromethyl, and pyrazole derivatives with phenylurea. Key steps include:
Formation of the Pyrazole Ring: : This step involves cyclization reactions often initiated by hydrazine derivatives reacting with diketone compounds.
Introduction of the Cyclopropyl Group: : A cyclopropanation reaction is typically employed using diazo compounds in the presence of transition metal catalysts.
Incorporation of the Trifluoromethyl Group: : This step generally uses trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3SiMe3) under basic conditions.
Urea Formation: : The final step is the reaction between an isocyanate and an amine to form the urea linkage under controlled temperatures.
Industrial Production Methods
On an industrial scale, these steps are optimized for yield and purity, incorporating high-throughput techniques such as:
Flow Chemistry: : For continuous and efficient synthesis.
Catalytic Systems: : To enhance reaction rates and selectivity.
Purification Processes: : Including crystallization, distillation, and chromatographic techniques to ensure high-purity final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, such as:
Oxidation: : Leading to the formation of oxo derivatives under conditions like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) to produce amine derivatives.
Substitution: : Nucleophilic substitution (S_N1 and S_N2) reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Alkyl halides, aryl halides under basic or acidic conditions.
Major Products
Oxidation Products: : Compounds with oxo functionalities.
Reduction Products: : Amine derivatives.
Substitution Products: : Molecules with new functional groups replacing existing ones.
Scientific Research Applications
This compound holds significant promise across various domains due to its diverse chemical profile:
In Chemistry: : As a ligand in coordination chemistry and a building block in organic synthesis.
In Biology: : For studying enzyme inhibition and as a tool in biochemical assays.
In Medicine:
In Industry: : Use as a specialty chemical in materials science and agrochemicals.
Comparison with Similar Compounds
Unique Characteristics
Structural Complexity: : Combines multiple functional groups.
Functional Versatility: : Wide range of chemical reactions and applications.
Similar Compounds
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.
1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-cyclopropylurea: : Similar framework but with altered positions of cyclopropyl and phenyl groups.
These comparisons highlight the unique properties and versatility of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea, emphasizing its significance in scientific research and industrial applications.
Properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(11-6-7-11)23(22-14)9-8-20-15(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMDTGEEVFXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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